molecular formula C20H22N6O3S B13063805 N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide

N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide

Cat. No.: B13063805
M. Wt: 426.5 g/mol
InChI Key: AUUFFOBHMIJMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,2,4]triazole ring system, a phenyl group, a pyrrolidine-1-carbonyl moiety, and a pyrrole-3-sulfonamide group. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,1-c][1,2,4]triazole core. This can be achieved through the reaction of appropriate aminocarbonyl compounds using the Marckwald reaction, which involves cyclization under specific conditions . The phenyl group is then introduced through a substitution reaction, followed by the addition of the pyrrolidine-1-carbonyl moiety and the pyrrole-3-sulfonamide group through further substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential applications. Its uniqueness lies in its ability to interact with a variety of molecular targets and undergo diverse chemical reactions, which can be leveraged for the development of new materials, drugs, and other products.

Properties

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide

InChI

InChI=1S/C20H22N6O3S/c27-20(25-8-1-2-9-25)17-12-16(13-21-17)30(28,29)24-15-6-3-5-14(11-15)19-23-22-18-7-4-10-26(18)19/h3,5-6,11-13,21,24H,1-2,4,7-10H2

InChI Key

AUUFFOBHMIJMQI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=C5N4CCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.